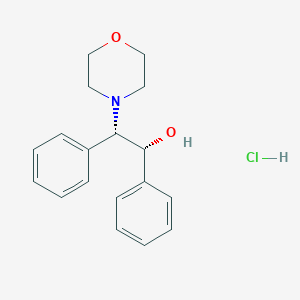
Ethanol, 2-chloro, 3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-chloro, 3-methylbutanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is known for its unique chemical structure, which includes a chloro group and a methyl group attached to the butanoate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethanol, 2-chloro, 3-methylbutanoate can be synthesized through the esterification reaction between 2-chloro-3-methylbutanoic acid and ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation and other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2-chloro, 3-methylbutanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 2-chloro-3-methylbutanoic acid and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis requires a strong acid like hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Hydrolysis: 2-chloro-3-methylbutanoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethanol, 2-chloro, 3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to produce various derivatives and study reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Mécanisme D'action
The mechanism of action of ethanol, 2-chloro, 3-methylbutanoate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions. The chloro group can also participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Comparaison Avec Des Composés Similaires
Ethanol, 2-chloro, 3-methylbutanoate can be compared with other esters such as ethyl acetate, methyl butanoate, and ethyl propanoate. While these compounds share similar ester functional groups, this compound is unique due to the presence of the chloro and methyl groups, which impart distinct chemical properties and reactivity.
List of Similar Compounds
- Ethyl acetate
- Methyl butanoate
- Ethyl propanoate
- Isopropyl butyrate
These compounds differ in their alkyl and acyl groups, leading to variations in their physical and chemical properties.
Propriétés
Numéro CAS |
5452-00-6 |
|---|---|
Formule moléculaire |
C7H13ClO2 |
Poids moléculaire |
164.63 g/mol |
Nom IUPAC |
2-chloroethyl 3-methylbutanoate |
InChI |
InChI=1S/C7H13ClO2/c1-6(2)5-7(9)10-4-3-8/h6H,3-5H2,1-2H3 |
Clé InChI |
JYHBZBYMWFDQQQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


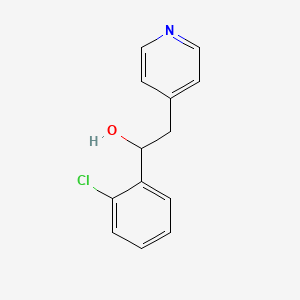

![[1,4-Phenylenebis(methylene)]bis(dimethylsilanol)](/img/structure/B14737906.png)
![1-Chlorohexahydro-3h-pyrido[1,2-c][1,3,2]oxazaphosphinine 1-oxide](/img/structure/B14737911.png)
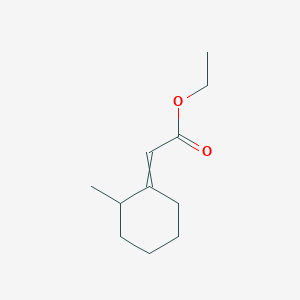
![4-[(4-Methyl-1-phenylpentan-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14737916.png)
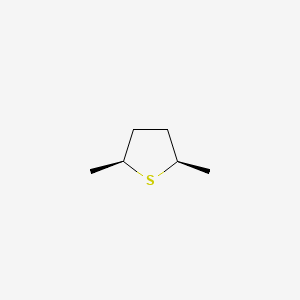
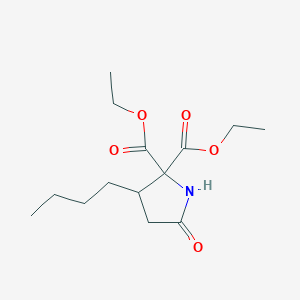




![Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]-](/img/structure/B14737941.png)
